4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
“4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound . It’s a heterocyclic building block with an empirical formula of C6H4N2O2 and a molecular weight of 136.11 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1H-pyrrolo[2,3-b]pyridine ring, which is a key structural motif in the design of FGFR inhibitors .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have been found to exhibit potent activities against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C6H4N2O2 and it has a molecular weight of 136.11 .Scientific Research Applications
Organocatalysis
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been explored as an organocatalyst. For example, it was used in the asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating high yields, excellent diastereoselectivities, and enantioselectivities (Miao & Wang, 2008).
Extraction and Separation
The compound has applications in the extraction and separation processes, particularly in the extraction of pyridine-3-carboxylic acid using different diluents and extractants (Kumar & Babu, 2009). It is used in the food, pharmaceutical, and biochemical industries.
Adsorption and Protection
Research has shown its use in adsorption on activated carbon for protection against cyanogen chloride, enhancing the efficiency of the adsorbent and showing chemical reactivity with CNCl (Lahaye, Ehrburger, & Fangeat, 1987).
Synthesis of Heterocycles
The compound is used as a starting material in the synthesis of various heterocycles, including furan, pyrrole, and pyridine fragments. Its high synthetic potential allows for the preparation of various structures (Khil, Garmash, & Kaminskii, 2016).
Antimicrobial Activities
Studies have investigated the antimicrobial activities of derivatives of this compound, showing significant activity against various bacterial strains (Tamer et al., 2018).
Synthesis of Polyesters and Polymers
The compound plays a role in the synthesis and polymerization of new cyclic esters containing functional groups, contributing to the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Electrochemical and Optical Properties
Research into poly(pyridine−imide) derived from derivatives of this compound highlights their solubility, thermal stability, and unique electrochemical and optical properties (Liaw, Wang, & Chang, 2007).
Intensification of Nicotinic Acid Recovery
The compound is utilized in intensifying the recovery of nicotinic acid using reactive extraction in the pharmaceutical and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Coordination Compounds Synthesis
It's involved in the synthesis of coordination compounds, displaying antimicrobial and cytotoxic activities, and in the formation of mixed ligand complexes (Aiyelabola et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The interaction of this compound with FGFRs affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Future Directions
Biochemical Analysis
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may have similar effects on cell function.
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which could suggest a similar mechanism of action .
Properties
IUPAC Name |
4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDOEYDAZDORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646895 | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-46-4 | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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